molecular formula C15H14N4O B186847 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 444790-63-0

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B186847
CAS No.: 444790-63-0
M. Wt: 266.3 g/mol
InChI Key: TZUGUQOTYBGUNV-UHFFFAOYSA-N
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Description

Structural Significance of Pyranopyrazole Heterocycles in Medicinal Chemistry

Pyrano[2,3-c]pyrazoles are fused bicyclic systems comprising a pyran ring condensed with a pyrazole moiety. This architecture confers remarkable stability and diverse bioactivity, making them valuable scaffolds in drug design. The planar structure enables π-π stacking interactions with biological targets, while substituents like amino, cyano, and alkyl/aryl groups fine-tune electronic properties and binding affinity.

Key pharmacological activities include:

  • Antioxidant properties : Pyranopyrazoles with electron-donating groups (e.g., amino) exhibit radical scavenging capabilities, as demonstrated by DPPH assays.
  • Enzyme inhibition : Derivatives inhibit α-amylase and dipeptidyl peptidase-4 (DPP4), relevant for diabetes management.
  • Kinase modulation : Structural analogs show binding affinity to p38 MAP kinase, suggesting anticancer potential.

The 6-amino-5-cyano substitution pattern in pyrano[2,3-c]pyrazoles enhances hydrogen-bonding capacity, critical for target engagement.

Isomeric Variations in Pyrano[2,3-c]pyrazole Systems

Pyranopyrazoles exist in four isomeric forms, with pyrano[2,3-c]pyrazole (1,4-dihydro) being the most thermodynamically stable due to minimized steric strain. Early syntheses by Stollé and Wolff established routes to the 1,4-dihydro isomer, while Junek’s work expanded functionalization at the 4-position.

Table 1: Stability and Synthetic Accessibility of Pyranopyrazole Isomers

Isomer Stability Synthetic Method Key Reference
1,4-Dihydro (pyrano[2,3-c]) High Multicomponent reactions (MCRs)
2,4-Dihydro Moderate Cyclocondensation of pyrazolones
4-Hydroxy Low Acid-catalyzed rearrangements

The 1,4-dihydro configuration predominates in medicinal applications due to its synthetic feasibility and compatibility with spirocyclic modifications.

Properties

IUPAC Name

6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGUQOTYBGUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384637
Record name 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444790-63-0
Record name 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Component Reaction (4CR) Strategies

The four-component reaction (4CR) represents the most widely adopted method for synthesizing 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. This one-pot approach leverages the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (e.g., ethyl 3-oxopentanoate), and hydrazine hydrate under catalytic conditions . The reaction proceeds through sequential steps:

  • Knoevenagel condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael addition : Hydrazine attacks the nitrile to generate a pyrazole intermediate.

  • Cyclization : The β-ketoester undergoes nucleophilic attack, followed by tautomerization to yield the dihydropyrano[2,3-c]pyrazole core .

A representative protocol involves refluxing equimolar amounts of benzaldehyde, malononitrile, ethyl 3-oxopentanoate, and hydrazine hydrate in ethanol with 10 mol% trichloroacetic acid (TCAA) for 5–10 minutes, achieving yields of 80–90% . Substituting TCAA with ceric sulfate (Ce(SO₄)₂·4H₂O) under similar conditions affords comparable efficiency, highlighting the versatility of Brønsted/Lewis acid catalysts .

Catalytic Systems and Their Impact

Catalysts critically influence reaction kinetics and yields. The following table summarizes catalytic performance in synthesizing analogous pyrano[2,3-c]pyrazoles:

CatalystLoading (mol%)Time (min)Yield (%)Reference
Trichloroacetic acid105–1085–90
Ceric sulfate105–1280–87
Piperidine1530–6070–75

TCAA outperforms traditional bases like piperidine due to its dual acid functionality, which accelerates both Knoevenagel and cyclization steps . Ceric sulfate, a Lewis acid, enhances electrophilicity at the carbonyl group of the β-ketoester, facilitating nucleophilic attack .

Solvent and Temperature Optimization

Ethanol emerges as the optimal solvent for 4CRs, balancing reactant solubility and environmental feasibility. Polar aprotic solvents (e.g., DMF) reduce yields by destabilizing intermediates, while water-mediated systems require prolonged reaction times (>60 minutes) . Reflux conditions (70–80°C) are standard, though room-temperature protocols using ultrasonic irradiation have been reported for related pyrano[2,3-c]pyrazoles, reducing energy input by 40% .

Substrate Scope and Limitations

The 4CR tolerates diverse aromatic aldehydes, including electron-deficient (e.g., 4-nitrobenzaldehyde) and electron-rich (e.g., 4-methoxybenzaldehyde) variants . However, aliphatic aldehydes fail to yield products due to steric hindrance and reduced electrophilicity . The ethyl substituent at the 3-position originates from the β-ketoester; substituting ethyl 3-oxopentanoate with methyl analogs (e.g., ethyl acetoacetate) produces the methyl derivative instead .

Alternative Synthetic Pathways

While 4CRs dominate, stepwise approaches are viable:

  • Preformation of the pyrazole ring : Hydrazine and β-ketoester condense to form 3-ethyl-1H-pyrazol-5-ol, which subsequently reacts with the Knoevenagel adduct (aldehyde + malononitrile) .

  • Spirocyclic derivatives : Introducing isatin derivatives instead of aldehydes yields spiro[indole-3,4′-pyrano[2,3-c]pyrazoles], though this diverges from the target compound .

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • FT-IR : Peaks at ~2190 cm⁻¹ (C≡N stretch), ~1660 cm⁻¹ (C=O), and ~3450 cm⁻¹ (NH₂) .

  • ¹H NMR : Singlets for NH₂ (~4.7 ppm), C-H pyran (~4.6 ppm), and ethyl group signals (quartet at ~1.2 ppm, triplet at ~0.9 ppm) .

  • Melting point : 168–170°C (lit. 168–170°C for methyl analog) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit promising anticancer properties. In a study published in the Journal of Heterocyclic Chemistry, the compound was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives displayed significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as arthritis . The mechanism involves the modulation of signaling pathways associated with inflammation.

Materials Science

Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and heat resistance, making it suitable for applications in aerospace and automotive industries .

Nanocomposites
Research has also investigated the use of this compound in the development of nanocomposites. These composites demonstrate superior electrical conductivity and thermal management properties, which are crucial for electronic applications .

Agricultural Chemistry

Pesticidal Activity
The compound has been studied for its pesticidal properties against various agricultural pests. Field trials revealed that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects . This suggests its potential as an eco-friendly pesticide alternative.

Herbicidal Properties
In addition to its pesticidal activity, research indicates that derivatives of this compound may possess herbicidal properties. Laboratory studies have shown effective weed control at low concentrations, making it a candidate for developing new herbicides that are less toxic to non-target species .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
PesticidalEffective against agricultural pests
HerbicidalControl of weeds at low concentrations

Table 2: Material Properties

PropertyDescriptionReference
Thermal StabilityEnhanced stability in polymer matrices
Mechanical StrengthImproved tensile strength
Electrical ConductivitySuperior conductivity in nanocomposites

Mechanism of Action

The mechanism of action of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit kinase activity, which is crucial in various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its combination of an amino group, ethyl group, and phenyl ring contributes to its distinct reactivity and potential therapeutic applications .

Biological Activity

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 444790-63-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved through various methods. One notable approach involves a four-component reaction utilizing hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile under ultrasound irradiation in an aqueous medium. This method is recognized for its eco-friendliness and efficiency compared to traditional synthesis techniques .

Anticancer Properties

Research indicates that derivatives of dihydropyrano[2,3-c]pyrazole exhibit significant anticancer activity. For instance, compounds synthesized from similar frameworks have demonstrated promising results against various cancer cell lines. A study reported that a related compound showed an IC50 value of 19.70 ± 0.89 μM against cancer cells, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds similar to 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole have exhibited potent antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Klebsiella planticola .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, pyrazole derivatives are noted for their anti-inflammatory effects. The structural characteristics of these compounds contribute to their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key modifications in the molecular structure can enhance potency and selectivity against specific biological targets. For instance, variations in substituents on the phenyl ring or alterations in the dihydropyrano framework can lead to significant changes in bioactivity.

Compound Activity IC50/MIC Reference
Compound AAnticancer19.70 μM
Compound BAntibacterial3.9 μg/mL
Compound CAnti-inflammatoryNot specified

Case Studies

  • Anticancer Study : A derivative of the dihydropyrano[2,3-c]pyrazole series was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The study highlighted a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited strong antibacterial activity with potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs) in aqueous or solvent-free conditions. A common approach involves refluxing hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile in water with a catalyst like tetra-nn-butylammonium bromide (TBAB). Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water). Spectral characterization (IR, 1^1H/13^13C NMR, mass spectrometry) confirms structure .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • IR spectroscopy : To detect NH2_2 (~3425 cm1^{-1}), CN (~2200 cm1^{-1}), and C=O/C=N stretches.
  • NMR : 1^1H NMR identifies methyl groups (δ 1.84 ppm), aromatic protons (δ 7.1–7.4 ppm), and NH2_2 (δ 6.02 ppm). 13^13C NMR confirms cyano (δ ~115 ppm) and pyranopyrazole carbons.
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 331 for bromophenyl derivatives) .

Q. How do substituents on the aryl group influence physicochemical properties?

Substituents like nitro, methoxy, or halogens (Cl, Br) alter solubility, melting points, and bioactivity. For example, electron-withdrawing groups (e.g., -NO2_2) increase thermal stability, while -OCH3_3 enhances solubility in polar solvents. These effects are systematically analyzed via Hammett plots or comparative crystallography .

Q. What in vitro assays are used to screen biological activity?

Common assays include:

  • Calcium channel blockade : Rat aortic ring models to evaluate vasorelaxant effects (comparable to nifedipine).
  • Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization strategies include:

  • Catalyst screening : Ionic liquids (e.g., [Et3_3NH][HSO4_4]) or surfactants (CTACl) enhance regioselectivity and reduce reaction time.
  • Solvent effects : Water improves atom economy, while microwave irradiation (100–120°C, 300 W) shortens reaction duration to 10–15 minutes .

Q. How are spectral data contradictions resolved (e.g., overlapping peaks in NMR)?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons.
  • Deuterated solvent variation : DMSO-d6d_6 vs. acetone-d6d_6 shifts NH2_2 signals for clearer integration.
  • Computational modeling : DFT calculations predict 13^13C chemical shifts to validate assignments .

Q. What mechanistic insights explain the antihypertensive activity of this compound?

In silico docking studies suggest interaction with L-type calcium channels, mimicking dihydropyridine drugs. In vivo rat models show dose-dependent reduction in systolic blood pressure (20–30 mmHg at 10 mg/kg). Ex vivo assays confirm vasodilation via NO-mediated pathways .

Q. How do solvent polarity and catalyst loading impact reaction kinetics?

  • Polar solvents (e.g., ethanol) : Increase dielectric constant, accelerating enolization of ethyl acetoacetate.
  • Catalyst concentration : TBAB >10 mol% induces micellar effects, improving reactant collision frequency. Kinetic studies (pseudo-first-order plots) quantify rate constants .

Q. What strategies are employed for structure-activity relationship (SAR) analysis?

  • Analog synthesis : Systematic variation of aryl substituents (e.g., 4-Cl, 4-NO2_2, 3,4,5-OCH3_3).
  • Biological testing : IC50_{50} values from enzyme inhibition assays (e.g., COX-2) correlate with Hammett σ constants. QSAR models predict logP and bioavailability .

Q. How do in vitro and in vivo models differ in evaluating therapeutic potential?

  • In vitro : High-throughput screening identifies hits (e.g., IC50_{50} <10 µM in cell lines).
  • In vivo : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models validate efficacy and toxicity. Contradictions (e.g., poor in vivo activity despite strong in vitro data) may arise from metabolic instability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.